molecular formula C12H9ClN4S B1352737 2-Benzylthio-6-chloropurine CAS No. 51998-91-5

2-Benzylthio-6-chloropurine

Cat. No.: B1352737
CAS No.: 51998-91-5
M. Wt: 276.75 g/mol
InChI Key: VBPLCCYCWKFWAJ-UHFFFAOYSA-N
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Description

2-Benzylthio-6-chloropurine is a purine derivative characterized by the presence of a benzylthio group attached to the 6-position of the purine ring. This compound has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol. It is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylthio-6-chloropurine can be synthesized from commercially available 2-amino-6-chloropurineThis process typically requires appropriate reagents and reaction conditions, such as elemental analysis, 1H NMR, and mass spectral data to confirm the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis of similar compounds often involves large-scale chemical reactions under controlled conditions. These methods may include the use of hydrosulfides and sulfides of ammonium or alkali metals, thiourea, and alkali metal rhodanides .

Chemical Reactions Analysis

Types of Reactions

2-Benzylthio-6-chloropurine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom at the 6-position is replaced by other functional groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can modify the chemical structure of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrosulfides, sulfides of ammonium or alkali metals, and thiourea. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Benzylthio-6-chloropurine has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of 2,6,9-trisubstituted purines, which are important intermediates in combinatorial chemistry libraries and palladium-catalyzed cross-coupling reactions.

    Biology: The compound has been studied for its interactions with purine nucleoside phosphorylase from Escherichia coli, indicating its potential as an enzyme inhibitor.

    Medicine: Derivatives of this compound have been investigated for their antiviral activities, particularly against rhinoviruses.

    Industry: The compound plays a role in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis.

Mechanism of Action

The exact mechanism of action of 2-Benzylthio-6-chloropurine is not fully understood. it has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. Studies have shown mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research. The compound’s molecular targets and pathways involved in its effects are still under investigation.

Comparison with Similar Compounds

2-Benzylthio-6-chloropurine can be compared with other similar compounds, such as:

    6-Benzylthio-2-chloropurine: This compound also has a benzylthio group but differs in the position of the chlorine atom.

    6-Chloropurine: A simpler compound with only a chlorine atom at the 6-position, lacking the benzylthio group.

    2-Benzylthio-6-aminopurine: Similar to this compound but with an amino group instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-benzylsulfanyl-6-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPLCCYCWKFWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457347
Record name 2-BENZYLTHIO-6-CHLOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51998-91-5
Record name 2-BENZYLTHIO-6-CHLOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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